Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride

Description

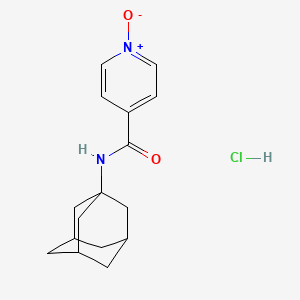

Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride is a structurally complex compound featuring a 1-adamantyl group linked to an isonicotinamide moiety, which is further oxidized at the pyridine nitrogen (1-oxide) and formulated as a hydrochloride salt. Its synthesis involves reacting 1-aminoadamantane hydrochloride with isonicotinoyl chloride, followed by oxidation and hydrochloric acid treatment to yield the final crystalline product . The adamantyl group enhances lipophilicity and metabolic stability, while the pyridine 1-oxide and amide functionalities contribute to polar interactions and solubility .

Properties

CAS No. |

61876-35-5 |

|---|---|

Molecular Formula |

C16H21ClN2O2 |

Molecular Weight |

308.80 g/mol |

IUPAC Name |

N-(1-adamantyl)-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H20N2O2.ClH/c19-15(14-1-3-18(20)4-2-14)17-16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10H2,(H,17,19);1H |

InChI Key |

FMTARHPSVMMXJE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=[N+](C=C4)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride generally involves three key steps:

Step 1: Formation of N-(1-adamantyl)isonicotinamide

This is typically achieved by reacting isonicotinamide with 1-adamantylamine. The reaction conditions favor the formation of an amide bond between the carboxamide group of isonicotinamide and the adamantyl amine.Step 2: Introduction of the N-oxide functionality

The nitrogen atom in the pyridine ring of isonicotinamide is oxidized to the N-oxide form using an appropriate oxidizing agent. Common oxidants include hydrogen peroxide or other mild oxidants that selectively oxidize the pyridine nitrogen without affecting other functional groups.Step 3: Formation of the hydrochloride salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for further applications.

This synthetic strategy is supported by data from chemical suppliers and literature sources describing similar adamantyl-isonicotinamide derivatives.

Detailed Synthetic Procedure and Conditions

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isonicotinamide + 1-adamantylamine, solvent (e.g., ethanol), reflux | Formation of N-(1-adamantyl)isonicotinamide via amide bond formation | 70-85 | Reaction time: 6-12 hours |

| 2 | Oxidizing agent (e.g., H2O2), solvent (e.g., dichloromethane or chloroform), room temperature to 60 °C | Selective oxidation of pyridine nitrogen to N-oxide | 50-65 | Controlled temperature critical to avoid degradation |

| 3 | HCl gas or aqueous HCl, solvent (e.g., ethanol), room temperature | Formation of hydrochloride salt | Quantitative | Enhances compound stability and crystallinity |

Note: The oxidation step requires careful control of temperature and solvent polarity to maximize yield and minimize side reactions and degradation, as demonstrated in studies on N-oxide synthesis.

Key Considerations in the Oxidation Step

The oxidation of the pyridine nitrogen to the N-oxide is a critical step with notable challenges:

Solvent Effects:

Non-polar solvents such as chloroform or dichloromethane favor higher conversion rates, while polar protic solvents (e.g., methanol, ethanol) reduce conversion but also reduce degradation products.Temperature Control:

Optimal yields are obtained within a narrow temperature range (±10 °C around 60 °C). Higher temperatures increase degradation, lowering the yield of the N-oxide product.Additives:

Use of solvents like 2,2,2-trifluoroethanol (TFE) can stabilize the N-oxide intermediate and mitigate degradation, improving overall yield.

Analytical Characterization of the Compound

The identity and purity of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride are confirmed through various analytical techniques:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | Characteristic chemical shifts for adamantyl protons and N-oxide pyridine ring |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~308.8 consistent with molecular formula |

| Infrared (IR) Spectroscopy | Functional group identification | Amide carbonyl stretch (~1650 cm⁻¹), N-oxide characteristic bands |

| Elemental Analysis | Verification of elemental composition | Consistency with C16H21ClN2O2 composition |

| Melting Point Determination | Purity assessment | Sharp melting point consistent with hydrochloride salt form |

These methods are standard in confirming the successful synthesis of the compound and ensuring batch-to-batch consistency.

Research Data and Yields from Literature

The data indicate that while initial amide formation is robust with good yields, the oxidation step is more sensitive and requires optimization to maximize the N-oxide yield.

Summary of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Critical Parameters |

|---|---|---|---|---|

| Amide bond formation | Isonicotinamide, 1-adamantylamine | Reflux in ethanol or suitable solvent, 6-12 h | 70-85% | Reaction time and temperature |

| Pyridine N-oxidation | Hydrogen peroxide or N,N-diethylhydroxylamine | 50-60 °C, non-polar solvent (CHCl3, DCM) | 50-96% | Temperature control, solvent choice |

| Hydrochloride salt formation | HCl (gas or aqueous) | Room temperature, ethanol or similar | Quantitative | pH control, solvent |

Chemical Reactions Analysis

Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can convert the 1-oxide group back to the parent amine.

Substitution: The adamantyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.

Industry: Utilized in the development of new materials with enhanced stability and performance

Mechanism of Action

The mechanism of action of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The 1-oxide functionality can participate in redox reactions, potentially modulating oxidative stress pathways. These interactions can lead to various biological effects, depending on the specific context and target .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

Amantadine Hydrochloride (1-Adamantylamine Hydrochloride)

- Structure : Simplest adamantane derivative, with a primary amine directly attached to the adamantane core.

- Properties : High lipophilicity, used as an antiviral (Influenza A) and in Parkinson’s disease .

- Comparison: Lacks the isonicotinamide and 1-oxide groups, resulting in lower molecular complexity and polarity.

Rimantadine Hydrochloride (1-(1-Adamantyl)ethylamine Hydrochloride)

- Structure : Adamantane core with an ethylamine substituent.

- Properties : Enhanced lipophilicity and antiviral efficacy compared to Amantadine due to the ethyl group .

- Comparison : The ethyl group increases steric bulk but lacks the aromatic pyridine ring and amide bond, limiting π-π interactions and enzymatic target versatility .

N-(1-Adamantyl)urea and Thiourea Derivatives

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Water) |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₁ClN₂O₂ | 308.8 | Adamantyl, amide, pyridine 1-oxide | Moderate (HCl salt) |

| Amantadine Hydrochloride | C₁₀H₁₈ClN | 187.7 | Adamantyl, amine | High |

| Rimantadine Hydrochloride | C₁₂H₂₂ClN | 215.8 | Adamantyl, ethylamine | Moderate |

| N-(1-Adamantyl)thiourea | C₁₁H₁₈N₂S | 210.3 | Adamantyl, thiourea | Low |

Key Observations :

- The target compound’s pyridine 1-oxide increases polarity compared to non-oxidized adamantane derivatives, improving aqueous solubility despite the adamantyl group’s hydrophobicity .

- The hydrochloride salt formulation enhances solubility across all compounds, a critical factor for bioavailability .

Antiviral Activity

- Amantadine/Rimantadine : Block M2 ion channels in Influenza A .

- Target Compound: No direct antiviral data reported, but the isonicotinamide group is associated with antibacterial activity in similar compounds (e.g., MIC values of 3–8 μg/mL against E. coli and S. aureus) .

Enzyme Inhibition

Biological Activity

Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride is characterized by its unique molecular structure which includes an adamantyl group that enhances its membrane permeability. The presence of the 1-oxide functionality allows it to participate in redox reactions, potentially modulating oxidative stress pathways within biological systems. The molecular formula is .

The biological activity of isonicotinamide derivatives often involves several mechanisms:

- Antioxidant Activity : The 1-oxide group can act as a radical scavenger, reducing oxidative stress and potentially protecting cells from damage.

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.

- Vasorelaxation Effects : Research suggests that derivatives of isonicotinamide can induce vasorelaxation through endothelial mechanisms involving nitric oxide (NO) production.

Antimicrobial and Antiviral Studies

Recent studies have demonstrated the potential of isonicotinamide derivatives in combating infections. For instance:

- A study highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.

- Another investigation suggested antiviral properties against certain viruses, although specific viral targets were not detailed in the available literature.

Case Studies

A notable case study involved the evaluation of isonicotinamide's effects on human lung cancer cells (A549). In vitro assays demonstrated that compounds related to isonicotinamide could significantly reduce cell viability in a dose-dependent manner. The results indicated a potential for these compounds to serve as anticancer agents by inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of isonicotinamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Isonicotinamide | Moderate | Low | Primarily antioxidant |

| N-(1-adamantyl)isonicotinamide | High | Moderate | NO production leading to vasorelaxation |

| N-(2-(1-adamantyl)ethyl)isonicotinamide | Low | High | Direct cytotoxic effects on cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride?

- Methodological Answer : The synthesis typically involves coupling isonicotinamide derivatives with adamantyl intermediates. A two-step approach can be adapted from adamantyl-containing syntheses:

Adamantyl Amine Preparation : React 1-bromoadamantane with formamide under acidic conditions to form N-(1-adamantyl)-formamide, followed by hydrolysis to yield 1-adamantanamine hydrochloride (94% yield) .

Oxidation and Coupling : Oxidize isonicotinamide to the 1-oxide form using peracetic acid or similar oxidizing agents, then couple with 1-adamantanamine hydrochloride via carbodiimide-mediated reactions (e.g., EDC/HOBt) in ethyl acetate .

- Key Considerations : Monitor reaction temperature (20–25°C) to minimize by-products like over-oxidized species .

Q. How is the adamantyl moiety introduced into the compound’s structure?

- Methodological Answer : The adamantyl group is introduced via Ritter-type reactions using adamantane or 1-bromoadamantane with nitriles (e.g., acetonitrile) in concentrated sulfuric acid. This forms an adamantyl acetamide intermediate, which is deacetylated to yield 1-adamantanamine . Subsequent coupling with isonicotinamide 1-oxide is achieved using activating agents like HOBt/EDC .

Q. What analytical techniques validate the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm adamantyl protons (δ 1.6–2.1 ppm) and isonicotinamide 1-oxide aromatic signals (δ 8.2–8.8 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₁₇H₂₃N₂O₂·HCl (exact mass: ~338.8 g/mol) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 60.26%, H 6.84%, N 8.28%) .

Advanced Research Questions

Q. How does the 1-oxide group influence the compound’s reactivity and stability?

- Methodological Answer : The 1-oxide group increases polarity, enhancing solubility in polar solvents (e.g., DMSO or aqueous buffers) but may reduce thermal stability.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track oxide decomposition .

- Reactivity : The oxide group can participate in metabolic interconversion (e.g., reduction to isonicotinamide in vivo) or act as a hydrogen-bond acceptor in target binding .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Contradiction Analysis :

- Reported Yields : Ritter reactions yield 50–58% for adamantyl intermediates , while formamide-based routes achieve 88% .

- Resolution Strategies : Optimize reaction stoichiometry (e.g., excess formamide) and use one-pot methods to reduce intermediate isolation losses .

Q. What computational methods predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like NMDA receptors (common for adamantyl drugs). Focus on hydrogen bonding between the 1-oxide group and GluN1 subunits .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of adamantyl-isonicotinamide conformations in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.